

# In-Depth Technical Guide: Physical and Chemical Properties of Labeled PSI-6206

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PSI-6206-d1,13C,15N2

Cat. No.: B12369002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the nucleoside analog PSI-6206 and its labeled counterparts. PSI-6206, also known by its synonyms RO-2433 and GS-331007, is a significant metabolite of the hepatitis C virus (HCV) inhibitor PSI-6130. While PSI-6206 itself demonstrates low antiviral activity, its 5'-triphosphate form is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This document details its physicochemical characteristics, metabolic activation, and relevant experimental methodologies.

#### **Physicochemical Properties**

PSI-6206 is a white to light yellow crystalline solid. Its core structure is a uridine nucleoside modified with a fluorine and a methyl group at the 2'-position of the ribose sugar.

## **Quantitative Physicochemical Data**

The following table summarizes the key quantitative physical and chemical properties of unlabeled PSI-6206.



| Property             | Value                       | Source       |
|----------------------|-----------------------------|--------------|
| Molecular Formula    | C10H13FN2O5                 |              |
| Molecular Weight     | 260.22 g/mol                |              |
| CAS Number           | 863329-66-2                 |              |
| Appearance           | White to light yellow solid | <del>.</del> |
| Melting Point        | 234 °C (decomposition)      | <del>-</del> |
| UV Absorption (λmax) | 261 nm                      | <del>-</del> |
| Purity               | ≥98%                        |              |

## **Solubility Data**

PSI-6206 exhibits varying solubility in different solvents, which is critical for its formulation and experimental use.

| Solvent       | Solubility                | Notes                                                | Source       |
|---------------|---------------------------|------------------------------------------------------|--------------|
| DMSO          | ≥100 mg/mL (384.29<br>mM) | Requires sonication                                  |              |
| Ethanol       | ≥24.15 mg/mL              | Requires sonication                                  |              |
| Water         | ≥48.7 mg/mL               | Requires sonication                                  | _            |
| PBS (pH 7.2)  | 10 mg/mL                  |                                                      |              |
| Formulation 1 | ≥ 2.5 mg/mL (9.61<br>mM)  | 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline |              |
| Formulation 2 | ≥ 2.5 mg/mL (9.61<br>mM)  | 10% DMSO, 90%<br>(20% SBE-β-CD in<br>Saline)         | <del>-</del> |
| Formulation 3 | ≥ 2.5 mg/mL (9.61<br>mM)  | 10% DMSO, 90%<br>Corn Oil                            | -            |



#### Labeled PSI-6206

Isotopically labeled versions of PSI-6206 are crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry. Commercially available labeled PSI-6206 includes deuterated and <sup>13</sup>C/<sup>15</sup>N-labeled forms.

| Labeled Compound                                                        | CAS Number    | Molecular Formula                          | Molecular Weight |
|-------------------------------------------------------------------------|---------------|--------------------------------------------|------------------|
| PSI-6206- <sup>13</sup> C,d₃                                            | 1256490-42-2  | C9 <sup>13</sup> CH10D3FN2O5               | 264.23           |
| PSI-6206-d <sub>1</sub> , <sup>13</sup> C, <sup>15</sup> N <sub>2</sub> | Not Available | C9 <sup>13</sup> CH12DF <sup>15</sup> N2O5 | 264.20           |

#### Synthesis of Labeled PSI-6206

Detailed, step-by-step synthetic protocols for labeled PSI-6206 are not extensively available in the public domain and are often proprietary. However, the general approach involves introducing isotopic labels into the precursor molecules during the chemical synthesis. For instance, the synthesis of <sup>13</sup>C and <sup>15</sup>N labeled nucleoside analogs often starts with commercially available labeled building blocks, such as labeled uracil or ribose derivatives. Custom synthesis of such stable isotope-labeled compounds is a service offered by specialized chemical companies. These processes are meticulously designed to ensure the strategic and stable placement of the isotopes for their intended application, such as mass spectrometry-based quantification.

#### **Metabolic Activation of PSI-6206**

PSI-6206 is the deaminated derivative of PSI-6130. The antiviral activity of this class of compounds is dependent on the intracellular phosphorylation to the 5'-triphosphate form. While PSI-6130 can be phosphorylated and then deaminated, PSI-6206 itself is not efficiently phosphorylated to its monophosphate form. The primary pathway to the active PSI-6206-triphosphate (RO2433-TP) involves the deamination of PSI-6130 monophosphate.





Click to download full resolution via product page

Caption: Metabolic activation pathway of PSI-6130 to active PSI-6206-TP.

#### **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of PSI-6206 are often specific to the laboratory and instrumentation. However, based on available literature, the following provides an outline of the methodologies commonly employed.

## Analysis of PSI-6206 and its Metabolites in Biological Matrices

The quantification of PSI-6206 and its phosphorylated metabolites from biological samples, such as cells or plasma, is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Objective: To determine the intracellular concentrations of PSI-6206 and its phosphorylated metabolites.

Workflow:





Click to download full resolution via product page

Caption: General workflow for the analysis of PSI-6206 metabolites.

- 1. Sample Preparation (from cell culture):
- Cell Incubation: Primary human hepatocytes or other relevant cell lines are incubated with PSI-6130 (the precursor to PSI-6206) at a specified concentration (e.g., 5 μM) for various time points (e.g., 6, 16, 24, 48, and 72 hours).
- Cell Lysis: After incubation, cells are washed with cold PBS and lysed using a cold extraction solution, typically a mixture of methanol and water, to quench metabolic activity and extract the analytes.



- Extraction: The cell lysate is vortexed and then centrifuged at high speed to pellet cellular debris.
- Supernatant Collection: The supernatant containing the intracellular metabolites is collected for analysis.

#### 2. HPLC-MS/MS Analysis:

- Chromatography: A reversed-phase HPLC column (e.g., C18) is commonly used for the separation of the nucleoside and its metabolites. The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium formate with formic acid) and an organic component (e.g., acetonitrile with formic acid). A gradient elution is employed to resolve the different phosphorylated forms.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) is often used for detection and quantification.
   Specific precursor-to-product ion transitions are monitored for each analyte and the isotopically labeled internal standard.

Note: The development of a specific and validated HPLC-MS/MS method requires optimization of numerous parameters, including the choice of column, mobile phase composition and gradient, and mass spectrometer settings. These are typically not disclosed in detail in publicly available literature.

#### Conclusion

PSI-6206 is a key molecule in the study of nucleoside analog inhibitors of HCV. This guide provides a summary of its known physical and chemical properties, including data on its labeled forms. The metabolic pathway leading to the active triphosphate form is well-characterized and essential for understanding its mechanism of action. While detailed, step-by-step experimental protocols for synthesis and analysis are not always publicly available, the methodologies outlined here provide a foundation for researchers in the field. The use of isotopically labeled PSI-6206 remains critical for advancing the understanding of its pharmacology and for the development of new antiviral therapies.

• To cite this document: BenchChem. [In-Depth Technical Guide: Physical and Chemical Properties of Labeled PSI-6206]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12369002#physical-and-chemical-properties-of-labeled-psi-6206]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com